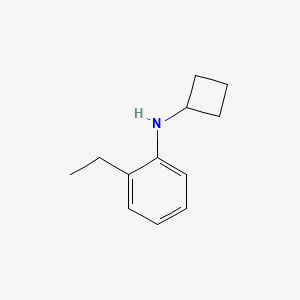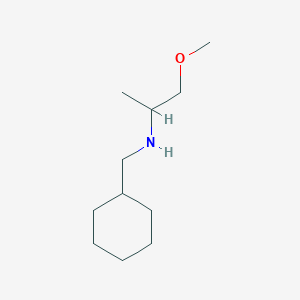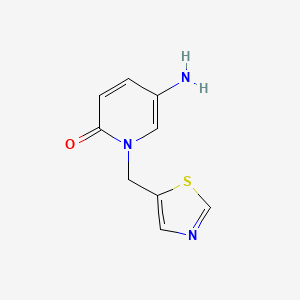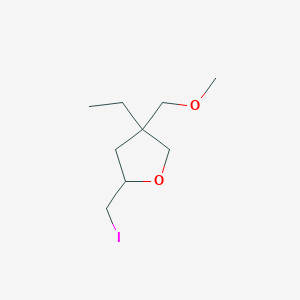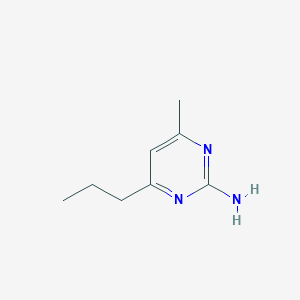
4-Methyl-6-propylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-propylpyrimidin-2-amine is a pyrimidine derivative with the molecular formula C8H13N3. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-propylpyrimidin-2-amine typically involves the condensation of appropriate aldehydes with guanidine derivatives. One common method includes the reaction of 4-methyl-6-propylpyrimidine-2-thiol with ammonia under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-propylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-Methyl-6-propylpyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in inhibiting certain enzymes and pathways.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Methyl-6-propylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 4-Methyl-6-ethylpyrimidin-2-amine
- 4-Methyl-6-butylpyrimidin-2-amine
- 4-Methyl-6-isopropylpyrimidin-2-amine
Comparison: 4-Methyl-6-propylpyrimidin-2-amine is unique due to its specific propyl substitution, which can influence its pharmacological properties and reactivity. Compared to its analogs, this compound may exhibit different binding affinities and biological activities, making it a valuable subject of study in medicinal chemistry .
Properties
CAS No. |
114042-93-2 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-methyl-6-propylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-3-4-7-5-6(2)10-8(9)11-7/h5H,3-4H2,1-2H3,(H2,9,10,11) |
InChI Key |
VOUGFDYHXGXWFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile](/img/structure/B13287746.png)

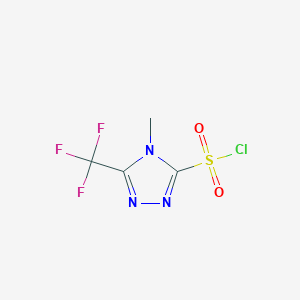
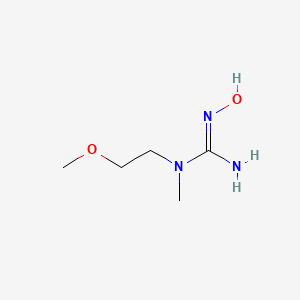
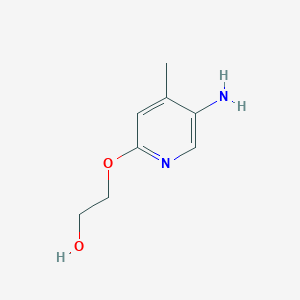
amine](/img/structure/B13287777.png)
![(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13287782.png)

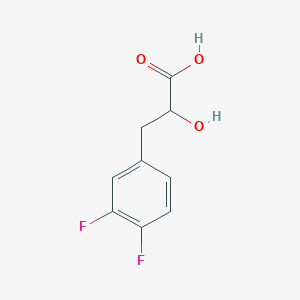
![1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13287791.png)
